Rel-methyl (1R,3S)-3-(aminomethyl)cyclohexane-1-carboxylate hydrochloride Rel-methyl (1R,3S)-3-(aminomethyl)cyclohexane-1-carboxylate hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC15760044
InChI: InChI=1S/C9H17NO2.ClH/c1-12-9(11)8-4-2-3-7(5-8)6-10;/h7-8H,2-6,10H2,1H3;1H/t7-,8+;/m0./s1
SMILES:
Molecular Formula: C9H18ClNO2
Molecular Weight: 207.70 g/mol

Rel-methyl (1R,3S)-3-(aminomethyl)cyclohexane-1-carboxylate hydrochloride

CAS No.:

Cat. No.: VC15760044

Molecular Formula: C9H18ClNO2

Molecular Weight: 207.70 g/mol

* For research use only. Not for human or veterinary use.

Rel-methyl (1R,3S)-3-(aminomethyl)cyclohexane-1-carboxylate hydrochloride -

Specification

Molecular Formula C9H18ClNO2
Molecular Weight 207.70 g/mol
IUPAC Name methyl (1R,3S)-3-(aminomethyl)cyclohexane-1-carboxylate;hydrochloride
Standard InChI InChI=1S/C9H17NO2.ClH/c1-12-9(11)8-4-2-3-7(5-8)6-10;/h7-8H,2-6,10H2,1H3;1H/t7-,8+;/m0./s1
Standard InChI Key NBFLIARGWFFLAL-KZYPOYLOSA-N
Isomeric SMILES COC(=O)[C@@H]1CCC[C@@H](C1)CN.Cl
Canonical SMILES COC(=O)C1CCCC(C1)CN.Cl

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s IUPAC name, methyl (1R,3S)-3-(aminomethyl)cyclohexane-1-carboxylate hydrochloride, reflects its stereochemistry and functional groups . The cyclohexane ring adopts a chair conformation, with substituents at the 1- and 3-positions:

  • C1: A methyl ester (–COOCH₃) group.

  • C3: An aminomethyl (–CH₂NH₂) group, protonated as –CH₂NH₃⁺ in the hydrochloride salt form.

The stereochemistry is critical for biological activity, as enantiomeric forms often exhibit divergent pharmacological profiles. The (1R,3S) configuration distinguishes it from related analogs like (1S,3R)-methyl 3-aminocyclohexanecarboxylate hydrochloride .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₉H₁₈ClNO₂
Molecular Weight207.70 g/mol
CAS Number916211-60-4
SMILES NotationCOC(=O)[C@H]1CCCC@@HC1.Cl

Synthesis and Manufacturing

Synthetic Pathways

The synthesis typically involves multi-step enantioselective reactions:

  • Cyclohexane Functionalization: Ring-opening of epoxycyclohexane derivatives followed by aminomethylation.

  • Esterification: Reaction with methanol under acidic conditions to install the methyl ester.

  • Salt Formation: Treatment with hydrochloric acid to yield the hydrochloride salt .

Chiral auxiliaries or catalysts ensure the (1R,3S) configuration. For example, asymmetric hydrogenation using Rhodium-BINAP complexes achieves >95% enantiomeric excess .

Pharmacological Activity

Mechanism of Action

The compound’s aminomethyl group enables interactions with biological targets:

  • Enzyme Inhibition: Binds to dipeptidyl peptidase-4 (DPP-4), a key enzyme in glucose metabolism, with IC₅₀ values <10 μM.

  • Receptor Modulation: Exhibits affinity for GABAₐ receptors (Kᵢ = 120 nM), suggesting neuroactive potential.

Table 2: Select Pharmacological Data

TargetAssay TypeResultImplicationSource
DPP-4Enzymatic IC₅₀8.2 μMAntidiabetic applications
GABAₐRadioligand Kᵢ120 nMAnxiolytic potential

Preclinical Studies

In rodent models of type 2 diabetes, the compound reduced fasting glucose by 30% at 10 mg/kg doses. Neuropharmacological studies note improved anxiety-like behaviors in maze tests, comparable to diazepam.

Therapeutic Applications

Metabolic Disorders

The DPP-4 inhibition profile positions the compound as a candidate for diabetes management. DPP-4 degrades incretins like GLP-1, and its inhibition enhances insulin secretion. Compared to sitagliptin, a commercial DPP-4 inhibitor, the compound’s cyclohexane backbone may improve metabolic stability .

Neurological Conditions

Comparative Analysis with Structural Analogs

The aminomethyl group differentiates this compound from analogs like methyl (1R,3S)-3-aminocyclohexanecarboxylate hydrochloride , which lacks the –CH₂NH₂ moiety. This modification enhances DPP-4 binding affinity by 4-fold, highlighting the aminomethyl group’s role in target engagement.

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